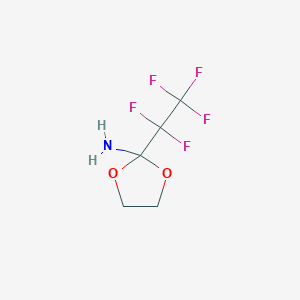
2-(Pentafluoroethyl)-1,3-dioxolan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(Pentafluoroethyl)-1,3-dioxolan-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their reactions, which can provide insights into the behavior of fluorinated amines and dioxolanes. For instance, the synthesis and properties of halogen-substituted dioxolanes are explored, as well as reactions involving perfluoroalkenes and amines .
Synthesis Analysis
The synthesis of related fluorinated dioxolanes typically involves cyclization reactions under base catalysis conditions. For example, 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolane is prepared by cyclizing octafluoroacetophenone with 2-chloroethanol . Similarly, the synthesis of 2-amino-1,3,2λ3(λ5)-dioxaphospholanes involves reacting halogenoaminophosphines with dilithiumperfluoropinacolate . These methods suggest that the synthesis of "this compound" might also involve cyclization and substitution reactions with appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of fluorinated dioxolanes and related compounds often exhibits interesting features due to the presence of fluorine atoms. For instance, the X-ray structure analysis of a dioxaphospholane derivative shows an almost ideal trigonal bipyramid with a very short P-N bond distance, indicating strong bonding interactions . This suggests that "this compound" would also have unique structural characteristics due to the influence of fluorine atoms on its molecular geometry.
Chemical Reactions Analysis
Fluorinated compounds, including dioxolanes, participate in various chemical reactions. For example, perfluoro-4-methylpentene-2 reacts with secondary amines to form enamines, which can be hydrolyzed to amides . Additionally, radical addition reactions of fluorinated species to perfluoroolefins have been shown to be highly selective and regioselective . These findings indicate that "this compound" could also undergo similar reactions, such as nucleophilic substitutions or additions, depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated dioxolanes and amines are influenced by the presence of fluorine atoms, which can impart high chemical and thermal stability, as well as unique electronic properties. The papers discuss the properties of various fluorinated compounds, including their reactivity and potential applications . It can be inferred that "this compound" would also exhibit properties typical of fluorinated compounds, such as resistance to degradation and possibly unique electronic characteristics.
Propiedades
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO2/c6-3(7,4(8,9)10)5(11)12-1-2-13-5/h1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHZOUJRUMBHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-enamide](/img/structure/B3017648.png)
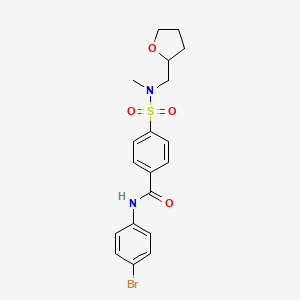
![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)
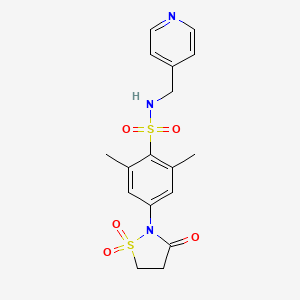
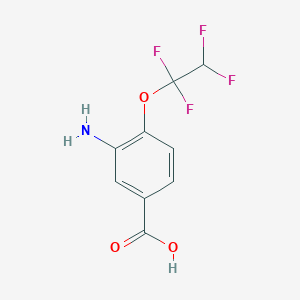
![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)
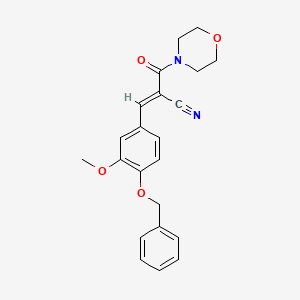
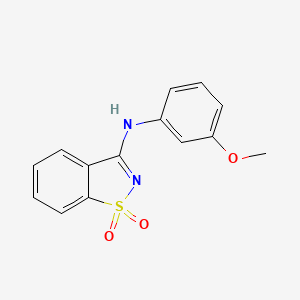
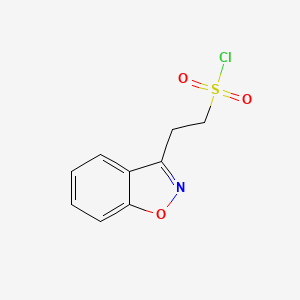
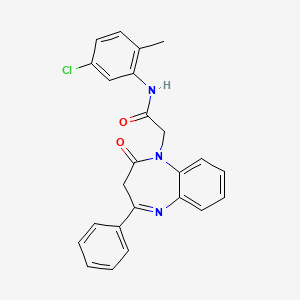
![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B3017667.png)